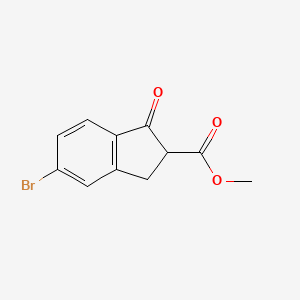

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester

Description

The exact mass of the compound 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is 267.97351 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-bromo-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-15-11(14)9-5-6-4-7(12)2-3-8(6)10(9)13/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYFQVWOJMRKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199048 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628732-08-1 | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628732-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Indanone Scaffold as a Privileged Core in Modern Drug Discovery

An In-Depth Technical Guide to 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester

The indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, represents what is often termed a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid conformation and synthetic tractability have made it a cornerstone in the design of a multitude of biologically active molecules. Derivatives of indanone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][3][4] The well-known Alzheimer's disease therapeutic, Donepezil, is a prominent example of a clinically successful drug built upon an indanone core.[1][5]

This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester . This molecule is not just a compound but a versatile platform. The presence of the bromine atom at the 5-position provides a crucial handle for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[6] Simultaneously, the β-keto ester functionality at the 2-position offers a rich landscape for further chemical elaboration. This unique combination of reactive sites makes it an exceptionally valuable building block for the synthesis of compound libraries aimed at discovering next-generation therapeutics.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a plausible, evidence-based synthetic route, a detailed (predicted) structural characterization, and an exploration of the chemical reactivity and potential applications of this promising intermediate.

Proposed Synthesis: A Strategic Approach to Functionalization

The synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester can be efficiently achieved from the commercially available starting material, 5-Bromo-1-indanone. The most direct and established method for introducing a carbomethoxy group at the C-2 position of a 1-indanone is through a base-mediated carboxymethylation using dimethyl carbonate.[7] This approach is superior to older methods as it avoids the use of pyrophoric reagents like sodium hydride and proceeds with high yield.[7]

Reaction Principle: Base-Catalyzed C-Acylation

The reaction proceeds via the deprotonation of the α-carbon (C-2) of the indanone by a strong base, such as sodium methoxide. The resulting enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. A subsequent elimination of a methoxide ion yields the desired β-keto ester. The continuous removal of the methanol byproduct can drive the reaction equilibrium towards the product.[7]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Adapted from[7])

Materials:

-

5-Bromo-1-indanone (1.0 equiv)

-

Sodium methoxide (1.1 equiv)

-

Dimethyl carbonate (DMC) (excess, e.g., 3.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the apparatus is dried and under an inert atmosphere (e.g., Nitrogen or Argon).

-

Initial Charge: Charge the flask with sodium methoxide (1.1 equiv) and anhydrous toluene.

-

Reagent Addition: Add dimethyl carbonate (1.0 equiv) to the flask and heat the mixture to reflux.

-

Substrate Feed: Prepare a solution of 5-Bromo-1-indanone (1.0 equiv) in a mixture of toluene and dimethyl carbonate (2.0 equiv). Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.

Structural Elucidation: Predicted Spectroscopic Data

As of the writing of this guide, specific experimental spectroscopic data for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is not available in public databases. The following data is therefore predicted based on established principles and analysis of structurally analogous compounds, including 5-bromo-1-indanone[8][9][10], methyl 1-oxoindan-2-carboxylate[11], and general characteristics of β-keto esters.[12][13]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aromatic-H (C4) | ~7.80 | d | J ≈ 1.5 | Ortho to carbonyl, deshielded. Doublet due to meta coupling to H6. |

| Aromatic-H (C6) | ~7.65 | dd | J ≈ 8.5, 1.5 | Doublet of doublets due to ortho coupling to H7 and meta coupling to H4. |

| Aromatic-H (C7) | ~7.50 | d | J ≈ 8.5 | Doublet due to ortho coupling to H6. |

| Methine-H (C2) | ~3.85 | dd | J ≈ 8.0, 4.0 | Alpha to two carbonyls.[7] |

| Methylene-H (C3) | ~3.60 | dd | J ≈ 18.0, 8.0 | Diastereotopic protons.[7] |

| Methylene-H (C3) | ~3.40 | dd | J ≈ 18.0, 4.0 | Diastereotopic protons.[7] |

| Methyl-H (-OCH₃) | ~3.75 | s | - | Characteristic singlet for a methyl ester. |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ketone C=O (C1) | ~198.0 | Typical for an α,β-unsaturated ketone in a five-membered ring. |

| Ester C=O | ~168.0 | Typical for an ester carbonyl. |

| Aromatic C (quaternary) | ~154.0, ~135.0 | Aromatic carbons attached to other carbons. |

| Aromatic C-H | ~132.0, ~129.0, ~125.0 | Aromatic carbons bearing protons. |

| Aromatic C-Br | ~122.0 | Carbon directly attached to bromine.[8] |

| Methine C (C2) | ~55.0 | Alpha to two carbonyls. |

| Methyl C (-OCH₃) | ~52.5 | Methyl ester carbon. |

| Methylene C (C3) | ~35.0 | Aliphatic methylene carbon. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | |

| Aliphatic C-H Stretch | 2990 - 2850 | Medium | |

| Ketone C=O Stretch | ~1725 | Strong | Conjugated five-membered ring ketone.[13] |

| Ester C=O Stretch | ~1745 | Strong | Ester carbonyl. β-keto esters often show two distinct C=O bands.[13][14] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium | |

| C-O Stretch (Ester) | 1300 - 1150 | Strong | |

| C-Br Stretch | ~680 | Medium-Weak |

Predicted Mass Spectrometry Data

| Parameter | Predicted Value/Observation | Rationale |

| Molecular Formula | C₁₀H₉BrO₃ | |

| Molecular Weight | 269.08 g/mol (for ⁷⁹Br), 271.08 g/mol (for ⁸¹Br) | |

| Molecular Ion (M⁺) | m/z 270 and 272 | Presence of two peaks of approximately equal intensity (1:1 ratio) separated by 2 m/z units is the characteristic isotopic signature of a monobrominated compound.[15][16][17] |

| Key Fragment Ion | m/z 211, 213 | Loss of the carbomethoxy group (-COOCH₃, 59 Da). |

| Key Fragment Ion | m/z 183, 185 | Loss of both the carbomethoxy group and carbon monoxide (-CO, 28 Da). |

| Key Fragment Ion | m/z 104 | Loss of Br and subsequent fragmentation. |

Chemical Reactivity and Strategic Applications

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a scaffold primed for diversification. Its utility in drug discovery stems from the ability to selectively modify its distinct reactive sites, enabling the rapid generation of diverse molecular architectures.

Key Reactive Sites:

-

Aryl Bromide (C5-Br): This is arguably the most valuable functional handle. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[6][18] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at this position, profoundly influencing the molecule's steric and electronic properties.

-

α-Methylene Protons (C2-H): The proton at the C-2 position is acidic due to the flanking carbonyl groups. This allows for base-mediated alkylation or acylation, providing a route to introduce further substituents at this stereocenter.

-

Ketone Carbonyl (C1=O): The ketone can be subjected to a range of standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, or addition of organometallic reagents.

-

Ester Moiety (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives. It can also be reduced to a primary alcohol.

Caption: Key reactive sites and potential synthetic transformations.

Potential Applications in Drug Development

The indanone scaffold is a proven pharmacophore.[1][2] Derivatives have shown efficacy in a range of therapeutic areas, making this core structure a focal point for new drug design.

-

Oncology: Many indanone derivatives exhibit significant antiproliferative effects against various cancer cell lines.[2][4] The ability to use Suzuki coupling on the 5-bromo position allows for the synthesis of bi-aryl structures, a common motif in kinase inhibitors.[6]

-

Neurodegenerative Diseases: The success of Donepezil highlights the potential of indanones as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease.[1][5] Furthermore, derivatives have been explored as potential agents for Parkinson's disease by targeting monoamine oxidase-B (MAO-B).[3]

-

Anti-inflammatory and Antimicrobial Agents: The indanone core has been incorporated into molecules with demonstrated anti-inflammatory and antimicrobial activities.[1][4] The versatile substitution patterns possible with the target molecule allow for the fine-tuning of properties to optimize these effects.

References

- The Multifaceted Biological Activities of Indanone Derivatives: A Technical Guide - Benchchem. [URL: https://www.benchchem.

- Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters - Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-spectroscopic-analysis-of-keto-esters]

- Infrared Spectroscopy. [URL: https://www.chem.ucla.edu/~webspectra/irtable.html]

- Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32942944/]

- IR Spectroscopy. [URL: https://www.spcollege.edu/docs/science/chemistry/ir_spectroscopy.pdf]

- Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.

- INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. [URL: https://www.spcmc.ac.in/files/studymaterial/file/16012021160309Infrared%20Spectroscopy%20(SEM%20VI).pdf]

- Indanone derivatives: Emerging frontiers in cancer therapy - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2230181]

- 5-Bromo-1-indanone(34598-49-7) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/34598-49-7_13cnmr.htm]

- Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29245053/]

- 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/34598-49-7_1hnmr.htm]

- The Infrared Absorption Spectra of Cyclic β-Ketoesters. [URL: https://pubs.acs.org/doi/pdf/10.1021/ja01128a050]

- Isotopes in Mass Spectrometry - Chemistry Steps. [URL: https://www.chemistrysteps.com/isotopes-in-mass-spectrometry/]

- (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions - ResearchGate. [URL: https://www.researchgate.net/publication/377884784_Synthesis_and_characterization_of_novel_5-substituted_indanones_via_Suzuki_coupling_reactions]

- 6.4: Isotope Abundance - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/06%3A_Mass_Spectrometry/6.04%3A_Isotope_Abundance]

- mass spectra - the M+2 peak - Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/mplus2.html]

- ms isotopes: Br and Cl. [URL: https://www.chem.ucla.edu/~harding/IGOC/M/msisotopes01.html]

- 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-1-indanone]

- USH1705H - Process for preparing 2-carboalkoxy-1-indanones - Google Patents. [URL: https://patents.google.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [URL: https://www.researchgate.net/publication/228499092_The_Suzuki_Reaction_Applied_to_the_Synthesis_of_Novel_Pyrrolyl_and_Thiophenyl_Indazoles]

- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/312866]

- Ch13 - Mass Spectroscopy - Chemistry. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_2403%3A_Organic_Chemistry_I_-Structure_and_Reactivity/13%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.04%3A_Isotope_Abundance_and_High-Resolution_Mass_Spectrometry]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. USH1705H - Process for preparing 2-carboalkoxy-1-indanones - Google Patents [patents.google.com]

- 8. 5-Bromo-1-indanone(34598-49-7) 13C NMR [m.chemicalbook.com]

- 9. 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum [chemicalbook.com]

- 10. 5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Bromo-1-oxoindan-2-carboxylic Acid Methyl Ester

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, functionalized indanones serve as highly privileged scaffolds. Specifically, 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (also known as methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) represents a critical building block. As a Senior Application Scientist, I frequently leverage this compound's unique dual-reactivity profile: the highly acidic C2

This bifunctional nature has made it indispensable in the development of[1] and [2]. This technical guide deconstructs its physical properties, mechanistic synthesis, and downstream applications, providing a self-validating framework for researchers and drug development professionals.

Physicochemical & Structural Profiling

Understanding the fundamental properties of this

Table 1: Quantitative Physicochemical & Structural Parameters

| Parameter | Value | Analytical & Synthetic Significance |

| Chemical Formula | C₁₁H₉BrO₃ | Establishes exact mass for HRMS validation. |

| Molecular Weight | 269.09 g/mol [3] | Confirmed via LC-MS (ESI+) at m/z 269.0 and 271.0 (1:1 Br isotope pattern). |

| CAS Registry Number | 628732-08-1 | Primary identifier for reagent procurement and database indexing. |

| Electrophilic Centers | C1 (Ketone), Ester Carbonyl | Distinct reactivity profiles; C1 is prone to reductive amination or Grignard attack. |

| Nucleophilic Center | C2 ( | Highly acidic proton; prime site for base-mediated |

| Cross-Coupling Site | C5 (Aryl Bromide) | Enables late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. |

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 5-bromo-1-oxoindan-2-carboxylic acid methyl ester is achieved via a base-mediated Claisen-type condensation[1].

Mechanistic pathway of the base-mediated Claisen-type condensation to form the beta-keto ester.

Protocol 1: Synthesis of the -Keto Ester

-

Objective: To synthesize the target ester from commercially available 5-bromo-2,3-dihydro-1H-inden-1-one.

-

Causality & Rationale: We utilize Sodium Hydride (NaH) as a strong, non-nucleophilic base. The evolution of hydrogen gas provides an irreversible thermodynamic driving force, pushing the enolization to completion. Dimethyl carbonate acts as the acylating agent. By adding it post-enolate formation, we minimize the self-condensation of the indanone[1].

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250-mL round-bottom flask under an inert argon atmosphere. Add 5-bromo-2,3-dihydro-1H-inden-1-one (32.8 mmol) and anhydrous THF (30 mL). Causality: Moisture exclusion is critical to prevent the quenching of NaH and the premature hydrolysis of dimethyl carbonate.

-

Enolate Generation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil; 110 mmol) in portions[1]. Causality: The deprotonation is highly exothermic. Stepwise addition controls the rate of H₂ gas evolution, preventing thermal runaway.

-

Electrophilic Capture: Add dimethyl carbonate (49.9 mmol) dropwise[1]. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The disappearance of the starting material (

~0.5) and the appearance of a new, UV-active lower- -

Quenching & Isolation: Carefully quench the reaction with saturated aqueous NH₄Cl at 0 °C. Causality: NH₄Cl provides a mild proton source that neutralizes the excess base without hydrolyzing the newly formed ester. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.

Advanced Downstream Functionalization

The true value of this compound lies in its capacity for

Strategic alpha-functionalization pathways leveraging the highly activated C2 position.

Protocol 2: Asymmetric -Chlorination

-

Objective: Enantioselective chlorination at the C2 position to generate a chiral building block.

-

Causality & Rationale: N-chlorosuccinimide (NCS) is utilized as a mild, electrophilic chlorine source. A Cinchona alkaloid catalyst provides a chiral pocket, directing the facial approach of the enolate to NCS, thereby inducing high enantioselectivity. Solid potassium fluoride (KF) acts as a mild base to facilitate enolization without racemizing the newly formed stereocenter[5].

Step-by-Step Methodology:

-

In a reaction vessel, combine the synthesized

-keto ester (0.2 mmol), the Cinchona alkaloid-based catalyst (0.5 mol%), and solid potassium fluoride (2.0 eq)[5]. -

Add toluene (1 mL) and stir the mixture at room temperature.

-

Introduce NCS (1.2 eq) in a single portion. Causality: Toluene provides a non-polar environment that tightens the ion-pair transition state between the chiral catalyst and the enolate, maximizing enantiomeric excess (ee).

-

Monitor via chiral HPLC to validate the enantiomeric ratio before proceeding to downstream cross-coupling.

Alternative Pathways:

-

Umpolung Alkynylation: Utilizing Ethynyl BenziodoXolone (EBX) hypervalent iodine reagents, researchers can achieve direct

-alkynylation[4]. This breaks traditional polarity rules (umpolung) where the alkyne acts as an electrophile, setting the stage for Pd-catalyzed decarboxylative allylations to form complex spirocycles[4]. -

Enantioselective Fluorination: Using N-fluorobenzenesulfonimide (NFSI) and a chiral copper or guanidine catalyst, the C2 position can be stereoselectively fluorinated, drastically altering the metabolic stability of the resulting scaffold[6].

Analytical Characterization Standards

To ensure scientific integrity, every synthesized batch must be subjected to a rigorous analytical workflow:

-

¹H NMR (CDCl₃): Look for the diagnostic shift of the methyl ester protons (singlet, ~3.8 ppm) and the

-proton (if in keto form) around 3.5-4.0 ppm. The aromatic region will display the characteristic splitting pattern of the 1,2,4-trisubstituted benzene ring. -

¹³C NMR: The presence of two distinct carbonyl peaks (ketone ~200 ppm, ester ~168 ppm) validates the

-keto ester backbone. -

IR Spectroscopy: Strong stretching frequencies at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O).

References

- Source: Google Patents (CA3014192A1)

- Indole compounds and methods of use (CFTR Modulators)

-

Synthesis of an Unnatural Amino Acid Based on Hypervalent Iodine Reagents Source: UNL Repository URL:[Link]

-

Enantioselective Synthesis of Polycyclic Carbocycles via an Alkynylation-Allylation-Cyclization Strategy Source: CORE (EPFL) URL:[Link]

Sources

- 1. CA3014192A1 - Thienopyridine carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 2. CA3230259A1 - Indole compounds and methods of use - Google Patents [patents.google.com]

- 3. EnamineStore [enaminestore.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Chlorimide (Dichloramine)|CAS 3400-09-7|Research Chemical [benchchem.com]

- 6. (R)-methyl 5-bromo-2-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate - CAS号 943835-81-2 - 摩熵化学 [molaid.com]

Molecular weight and formula of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the indanone scaffold represents a privileged structure, serving as the core of numerous biologically active molecules. The strategic introduction of various functional groups onto this framework allows for the fine-tuning of physicochemical and pharmacological properties, leading to the development of novel therapeutic agents. This technical guide focuses on a specific, yet highly versatile derivative: methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate , often referred to as 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester.

The presence of a bromine atom at the 5-position of the indanone ring, combined with the methyl ester at the 2-position, offers a unique combination of reactivity and structural rigidity. The bromine atom serves as a key functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. This capability is invaluable for the systematic exploration of structure-activity relationships (SAR) in drug development programs. This guide will provide a comprehensive overview of the molecular and physicochemical properties of this compound, detailed synthetic considerations, and an exploration of its current and potential applications in the pharmaceutical sciences.

Physicochemical and Structural Characteristics

The precise identification and characterization of a compound are foundational to its successful application in research and development. While the nomenclature "5-Bromo-1-oxoindan-2-carboxylic acid methyl ester" is descriptive, the more formal IUPAC name is methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .

Molecular Formula and Weight

Based on its structure, the molecular formula and weight have been determined:

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 269.09 g/mol |

Note: This data is consistent with the isomeric compound, methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, for which a CAS number (1186048-01-0) is available.[1] A definitive CAS number for the 5-bromo isomer is not prominently documented in publicly available databases, highlighting its status as a more specialized research chemical.

Structural Diagram

Caption: Chemical structure of methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Synthesis and Methodologies

The synthesis of methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be approached through several strategic pathways. A common and logical approach involves the synthesis of the parent indanone ester followed by regioselective bromination.

Experimental Protocol: Synthesis via Dieckmann Condensation and Subsequent Bromination

This protocol outlines a plausible synthetic route, starting with the synthesis of the unbrominated core, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which has a documented synthesis.[2]

Step 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [2]

-

Reaction Setup: Under an inert atmosphere (Argon), dissolve methyl 2-[3-(methoxy)-3-oxopropyl]benzoate in anhydrous tetrahydrofuran (THF).

-

Base Addition: With stirring, slowly add sodium hydride (60% dispersion in oil).

-

Cyclization: Gently heat the reaction mixture to reflux. The formation of a thick paste indicates the progress of the intramolecular Dieckmann condensation.

-

Quenching and Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully quench with water. Acidify the mixture with hydrochloric acid and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Caption: Synthetic scheme for the unbrominated indanone core.

Step 2: Electrophilic Bromination

-

Reaction Setup: Dissolve the methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (typically 0-10 °C). The use of a Lewis acid catalyst may be beneficial to enhance regioselectivity.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the final product, methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl ester protons. The aromatic region will be particularly informative for confirming the 5-bromo substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), the methine and methylene carbons of the indan core, and the methyl ester carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the two carbonyl groups (ketone and ester) and characteristic absorptions for the aromatic C-H and C-C bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Applications in Medicinal Chemistry and Drug Development

The 5-bromo-1-oxoindan scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The bromine atom provides a crucial handle for introducing molecular diversity through various cross-coupling reactions.

Anticancer Research

Derivatives of bromo-indanone and related bromo-indole structures have shown promise as anticancer agents.[7][8] The core structure can be elaborated to target various cellular pathways implicated in cancer progression. The ability to perform Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the 5-position allows for the synthesis of libraries of compounds for screening against various cancer cell lines and molecular targets.

Caption: Synthetic utility of the 5-bromo group for diversification.

Antimicrobial and Other Therapeutic Areas

The broader class of bromo-substituted heterocyclic compounds has been investigated for a range of therapeutic applications, including as antimicrobial agents.[7] The unique electronic properties conferred by the bromine atom can enhance the binding affinity of these molecules to their biological targets.

Conclusion

Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is a synthetically versatile intermediate with significant potential in medicinal chemistry and drug discovery. Its strategic combination of a rigid indanone core, a reactive bromine handle, and an ester functional group makes it an attractive starting material for the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific isomer is not widely published, its properties and reactivity can be reliably inferred from related structures. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique chemical attributes of this compound in their pursuit of novel therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Rsc.org. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S7 ¹H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]

-

Cynor Laboratories. (n.d.). Intermediates - 1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. IndiaMART. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-1-methylene-2,3-dihydro-1H-indene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S8 ¹³C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

-

Royal Society of Chemistry. (n.d.). Spectrum. Rsc.org. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 5-bromo-2-oxoindoline-7-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Li, W., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1667.

Sources

- 1. Methyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 1186048-01-0 [sigmaaldrich.com]

- 2. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Inden-1-one, 5-bromo-2,3-dihydro- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester in Organic Solvents

Introduction

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is a halogenated indanone derivative with a molecular structure that suggests its potential as a building block in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and screening protocols. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular characteristics that govern its solubility, present a robust experimental framework for solubility determination, and offer predictive insights into its behavior in a range of common organic solvents.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents[1][2].

Molecular Structure Analysis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester:

-

Indanone Core: The rigid bicyclic indanone core is largely nonpolar.

-

Bromo Group: The bromine atom at the 5-position adds to the molecular weight and introduces a degree of polarity, though it is also hydrophobic.

-

Oxo Group: The ketone (oxo) group at the 1-position is a polar functional group capable of acting as a hydrogen bond acceptor.

-

Carboxylic Acid Methyl Ester: The methyl ester group at the 2-position is also polar and can act as a hydrogen bond acceptor.

Overall, 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester can be classified as a moderately polar compound. The presence of polar functional groups suggests that it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents. However, the bulky and nonpolar indanone backbone will limit its solubility in highly polar solvents like water.

Predicted Solubility Profile

Based on its structure, we can predict its relative solubility in different classes of organic solvents. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and moderate solubility in some polar protic solvents. Its solubility is expected to be limited in nonpolar solvents.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can effectively solvate the polar ester and ketone functionalities through dipole-dipole interactions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as hydrogen bond donors to the carbonyl oxygens, but the nonpolar indanone structure may limit extensive solvation. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact favorably with the overall molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar and may not be as effective at solvating the polar groups of the molecule. |

| Aromatic | Toluene, Benzene | Low | These nonpolar solvents are unlikely to effectively solvate the polar functional groups of the molecule. |

| Aliphatic | Hexane, Heptane | Very Low | As highly nonpolar solvents, they are poor solvents for moderately polar compounds. |

Experimental Determination of Solubility

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent[3].

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Detailed Experimental Protocol

Materials:

-

5-Bromo-1-oxoindan-2-carboxylic acid methyl ester (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid from the saturated solution.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Factors Influencing Solubility

Several factors can influence the solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester[2][4].

Temperature

For most solids dissolving in a liquid solvent, solubility increases with temperature[4][5]. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. When conducting solubility studies, it is crucial to control the temperature to ensure reproducible results.

Solvent Polarity

As discussed, the polarity of the solvent is a critical factor[4]. A good match between the polarity of the solute and the solvent will generally lead to higher solubility. The diverse range of functional groups in 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester suggests that its solubility will be sensitive to the specific polarity and hydrogen bonding capabilities of the solvent.

Molecular Size and Shape

The relatively large and rigid structure of the indanone core can also affect its solubility[4]. Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller, more compact molecules with similar functional groups[4].

Practical Applications of Solubility Data

A thorough understanding of the solubility of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester is essential for various applications in a research and development setting:

-

Reaction Solvent Selection: Choosing an appropriate solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: Solubility data is fundamental for developing effective crystallization protocols for purification. A good crystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Formulation Development: In the context of drug development, solubility in pharmaceutically acceptable solvents is a key parameter for creating stable and bioavailable formulations.

-

Analytical Method Development: Solubility information is necessary for preparing stock solutions and standards for various analytical techniques, including HPLC, NMR, and mass spectrometry.

Conclusion

References

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. web.viu.ca [web.viu.ca]

Safety Data Sheet (SDS) for 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester

This technical guide is structured as a comprehensive operational manual for the handling, safety, and synthetic application of Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate . It moves beyond standard regulatory compliance to provide actionable insights for researchers utilizing this compound in drug discovery.

Operational Protocols for Pharmaceutical Intermediates

Document Control:

-

Subject: 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester

-

Molecular Formula: C₁₁H₉BrO₃

-

Molecular Weight: 283.09 g/mol

-

Version: 2.0 (Research & Development Grade)

Executive Summary & Synthetic Utility

Methyl 5-bromo-1-oxoindan-2-carboxylate is a high-value bifunctional scaffold used primarily in the synthesis of kinase inhibitors and GPCR modulators. Its structural uniqueness lies in its orthogonal reactivity :

-

Electrophilic Core: The

-keto ester moiety at the C1-C2 position serves as a versatile handle for heterocycle formation (e.g., pyrazoles, pyrimidines) or alkylation. -

Cross-Coupling Handle: The aryl bromide at position C5 is stable to standard enolate chemistry, allowing for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Critical Advisory: While this compound is chemically stable, the C2 proton is highly acidic (

Chemical Identity & Physicochemical Characterization

| Property | Specification | Operational Note |

| IUPAC Name | Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Also cited as Methyl 5-bromo-1-oxo-2-indancarboxylate |

| Appearance | White to pale yellow crystalline solid | Yellowing indicates oxidation or trace HBr evolution |

| Melting Point | 85–90 °C (Predicted/Analogous) | Sharp melt indicates high purity; broad range implies hydrolysis |

| Solubility | DMSO, DCM, Ethyl Acetate, THF | Insoluble in water. Hydrolyzes slowly in aqueous base.[2] |

| Flash Point | >110 °C (Predicted) | Combustible solid |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of

Signal Word: WARNING

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Expert Insight: The Mechanism of Toxicity

The primary hazard stems from the

Strategic Handling & Storage Protocols

Storage Architecture

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass with a PTFE-lined cap.

-

Rationale: The C2 position is susceptible to oxidative degradation over long periods. Light exclusion prevents photolytic debromination.

Operational Workflow: Synthesis Setup

The following diagram illustrates the decision logic for handling this compound in a synthesis workflow to maximize safety and yield.

Figure 1: Pre-reaction handling logic. Note the requirement to avoid metal spatulas if the subsequent step involves metal-catalyzed coupling, as trace iron can interfere.

Emergency Response & First Aid

Fire Fighting Measures

-

Extinguishing Media: Carbon dioxide (

), Dry chemical, or Alcohol-resistant foam.[5] Do not use a solid water stream , as it may scatter the molten material. -

Specific Hazards: Thermal decomposition releases Hydrogen Bromide (HBr) gas and Carbon Oxides (

). -

PPE: Firefighters must wear self-contained breathing apparatus (SCBA) with a full face-piece.

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen.[4] Mechanism: The compound causes upper respiratory tract irritation; prompt removal prevents edema.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. The risk of aspiration pneumonia from a lipophilic solid outweighs the benefit of emesis.

Synthetic Reactivity Profile

Understanding the reactivity map is crucial for designing safe experiments.

Figure 2: Orthogonal reactivity map. The C2 position is the most kinetically active site under basic conditions.

Experimental Note: Enolate Formation

When deprotonating at C2 (e.g., with NaH or LDA), ensure the reaction is kept below 0°C initially to prevent self-condensation or polymerization. The resulting enolate is stable but air-sensitive.

Toxicological & Ecological Information

Toxicological Data (Analogous)

-

Acute Toxicity: Predicted

(Oral, Rat) > 500 mg/kg (Category 4). -

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

-

Sensitization: No specific data, but benzylic carbonyls can act as weak sensitizers.

Ecological Impact[4]

-

Aquatic Toxicity: High risk to aquatic life due to brominated aromatic structure.

-

Disposal: Strictly prohibited from drain disposal.

-

Protocol: Dissolve in a combustible solvent (e.g., acetone) and atomize in a chemical incinerator equipped with an afterburner and scrubber to neutralize HBr emissions.

-

References & Verification

-

Compound Identification: Methyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate. CAS No. 628732-08-1.[1][2][3]

-

Source: (Search via CAS 628732-08-1).

-

-

Parent Scaffold Safety: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Safety Data Sheet.

-

Source:.

-

-

Synthetic Methodology: Synthesis of Indanone Derivatives via Dieckmann Condensation.

-

Source:.

-

-

GHS Classification Standards: OSHA Hazard Communication Standard (29 CFR 1910.1200).

-

Source:.

-

Disclaimer: This guide is for research and development use only. It is generated based on technical expertise and available chemical data. Users must conduct their own risk assessment before handling.

Sources

The Evolving Chemistry and Therapeutic Potential of 5-Bromo-1-Indanone Derivatives: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] The introduction of a bromine atom at the 5-position, yielding 5-bromo-1-indanone, creates a versatile and highly reactive intermediate, paving the way for a new generation of derivatives with significant therapeutic potential.[2][3] This technical guide provides an in-depth review of the synthesis, characterization, and burgeoning applications of 5-bromo-1-indanone derivatives, with a particular focus on their role in the development of novel treatments for neurodegenerative diseases, as well as emerging applications in oncology and infectious diseases. Detailed experimental protocols, comparative data, and mechanistic insights are provided to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of the 5-Bromo-1-Indanone Scaffold

The 1-indanone core, a fused benzene and cyclopentanone ring system, is a privileged structure in drug discovery.[1] Its rigid framework provides a well-defined orientation for pendant functional groups to interact with biological targets. The true synthetic power of this scaffold is unlocked with the introduction of a bromine atom at the 5-position. This halogenation serves a dual purpose:

-

A Handle for Cross-Coupling Reactions: The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the facile introduction of a wide array of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties: The presence of bromine can influence the lipophilicity, metabolic stability, and binding affinity of the molecule, which are critical parameters in drug design.

Synthesis of 5-Bromo-1-Indanone and its Derivatives

The synthesis of 5-bromo-1-indanone derivatives can be broadly divided into two key stages: the formation of the 5-bromo-1-indanone core and its subsequent functionalization.

Synthesis of the 5-Bromo-1-Indanone Core

The most common and established method for the synthesis of 5-bromo-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable precursor.[5][6]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Starting Material: 3-(3-Bromophenyl)propionic acid is a common starting material.[5]

-

Cyclization: The acid is treated with a strong acid, such as chlorosulfonic acid or polyphosphoric acid, to promote intramolecular cyclization.[5] An alternative approach involves the use of aluminum chloride with 4-(3-chloropropanoyl)bromobenzene.[7]

-

Work-up: The reaction mixture is carefully quenched with ice and the product is extracted with a suitable organic solvent (e.g., ether or dichloromethane).[5][7]

-

Purification: The crude product is purified by recrystallization from a solvent like methanol or by column chromatography to yield 5-bromo-1-indanone as a solid.[7]

Caption: Synthesis of 5-bromo-1-indanone via Friedel-Crafts acylation.

Derivatization via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the C-C bond formation and is extensively used for the synthesis of 5-substituted-1-indanone derivatives.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1-Indanone

-

Reaction Setup: In a reaction vessel, 5-bromo-1-indanone, a boronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene, THF, n-butanol, or DMAc).[4][8]

-

Inert Atmosphere: The reaction mixture is purged with an inert gas, such as argon or nitrogen, to prevent the oxidation of the palladium catalyst.[9]

-

Heating: The reaction is typically heated to a temperature ranging from 60 °C to 120 °C, often overnight, to ensure completion.[8]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

-

Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-substituted-1-indanone derivative.[10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Therapeutic Applications of 5-Bromo-1-Indanone Derivatives

The versatility of the 5-bromo-1-indanone scaffold has led to its exploration in various therapeutic areas, with the most significant advances being in the field of neurodegenerative diseases.

Neurodegenerative Diseases: A Primary Focus

Indanone derivatives have shown considerable promise in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][12]

Alzheimer's Disease:

The multifaceted nature of Alzheimer's disease necessitates multi-target-directed ligands.[13] 5-Bromo-1-indanone derivatives have been instrumental in the design of such compounds, primarily targeting acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.[14]

-

Acetylcholinesterase (AChE) Inhibition: Many indanone derivatives are potent AChE inhibitors, a key strategy in symptomatic treatment of Alzheimer's.[14] The indanone moiety often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site.[13]

-

Inhibition of Amyloid-β (Aβ) Aggregation: The aggregation of Aβ peptides is a pathological hallmark of Alzheimer's. Certain indanone derivatives have been shown to inhibit Aβ self-assembly and even promote the disaggregation of pre-formed Aβ fibrils.[14]

| Derivative | Target | IC50 (nM) | Reference |

| Compound 9 | AChE | 14.8 | [14] |

| Compound 14 | AChE | 18.6 | [14] |

| Compound 4b | AChE | 780 | [15] |

Parkinson's Disease:

The neuroprotective effects of indanone derivatives are also being investigated for Parkinson's disease.[2] Some derivatives have shown efficacy in animal models by mitigating motor dysfunction.[2] The mechanism of action is thought to involve the modulation of neuroinflammatory mediators like interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monoamine oxidase-B (MAO-B).[2]

Emerging Applications

While the research is still in its early stages, 5-bromo-1-indanone derivatives are being explored for other therapeutic applications.

Anticancer Activity:

Gallic acid-based indanone derivatives have demonstrated potent anticancer activity against various human cancer cell lines in MTT assays.[16] For instance, one derivative showed an IC50 of 2.2 µM against the MCF-7 hormone-dependent breast cancer cell line.[16] Other studies on 5-bromo-7-azaindolin-2-one derivatives have also revealed broad-spectrum antitumor potency.[17]

Antimicrobial and Antifungal Activity:

Indanone derivatives have been reported to possess antimicrobial and antifungal properties.[18][19] Naturally occurring 1-indanone derivatives, known as pterosins, have shown antimicrobial activity.[18] Synthetic derivatives have also been screened against various Gram-positive and Gram-negative bacteria and fungal strains, with some showing promising results.[18][19] For example, certain aurone and indanone derivatives have shown minimum inhibitory concentration (MIC) values as low as 62.5 µM against C. albicans, E. coli, and S. aureus.[20]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of 5-bromo-1-indanone and its derivatives are crucial for their use in research and development. Standard spectroscopic techniques are employed for this purpose.

| Technique | 5-Bromo-1-indanone | Key Features | Reference |

| ¹H NMR | δ ~2.7 (t, 2H), ~3.1 (t, 2H), ~7.3-7.8 (m, 3H) | Aliphatic protons of the cyclopentanone ring and aromatic protons. | [21] |

| ¹³C NMR | δ ~25, ~36 (aliphatic), ~124-155 (aromatic), ~207 (carbonyl) | Characteristic chemical shifts for the carbon framework. | [21] |

| IR (cm⁻¹) | ~1700 (C=O stretch) | Strong absorption band for the carbonyl group. | [21] |

| Mass Spec | m/z 210, 212 (M+, M+2) | Isotopic pattern characteristic of a bromine-containing compound. |

Caption: Key analytical techniques for characterizing 5-bromo-1-indanone.

Future Perspectives and Conclusion

5-Bromo-1-indanone has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential, particularly in the challenging field of neurodegenerative diseases. The ability to easily diversify the 5-position through robust synthetic methods like the Suzuki-Miyaura coupling provides a clear pathway for the continued development of novel therapeutic agents. While the applications in oncology and infectious diseases are still emerging, they represent exciting new avenues for research. As our understanding of the biological targets and mechanisms of action of these derivatives deepens, we can anticipate the development of more potent and selective drug candidates based on the 5-bromo-1-indanone scaffold. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

-

Frontiers. (2021). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Pharmacology. Retrieved from [Link]

-

Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 87, 433-443. Retrieved from [Link]

-

MDPI. (2020). Synthesis and application of 1-indanone derivative to access spiro carbocycles. Molecules, 25(18), 4234. Retrieved from [Link]

-

Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Retrieved from [Link]

-

Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-523. Retrieved from [Link]

-

Ökten, S., et al. (2025). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2944, 012014. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]

-

Bansal, R., et al. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. Current Computer-Aided Drug Design, 19(2), 94-107. Retrieved from [Link]

-

ACS Publications. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 634-647. Retrieved from [Link]

-

ACS Publications. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46996-47012. Retrieved from [Link]

-

PMC. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-523. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Antimicrobial and antifungal screening of indanone acetic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 50-56. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

PMC. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3209. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(1), 224-228. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

-

MDPI. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1684. Retrieved from [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences, 13(1), 053-063. Retrieved from [Link]

-

Saxena, H. O., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 3914-3918. Retrieved from [Link]

-

PMC. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7089. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis routes of 5-Bromo-1-indanone [benchchem.com]

- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation [frontiersin.org]

- 14. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety [mdpi.com]

- 18. jocpr.com [jocpr.com]

- 19. rjptonline.org [rjptonline.org]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Profiling of Indanone Carboxylic Acid Esters: A Comprehensive Guide for Process Chemistry and Materials Science

The Thermodynamic Imperative in Indanone Chemistry

Indanone carboxylic acid esters and their structural derivatives occupy a privileged position in modern applied chemistry. They serve as critical precursors in the synthesis of active pharmaceutical ingredients (APIs)—such as the scaled process chemistry for varenicline[1]—and act as central moieties in advanced organic photovoltaic (OPV) materials like ITIC derivatives[2]. Furthermore, indanone derivatives are key intermediates in the catalytic upgrading of biomass[3].

As a Senior Application Scientist, I approach the synthesis and scale-up of these molecules not merely as a sequence of reactions, but as a system governed by strict thermodynamic laws. Understanding the phase transition enthalpies, solubility thermodynamics, and gas-phase formation energies of indanone esters is not optional; it is a prerequisite for designing safe, scalable, and high-yielding chemical processes. This guide delineates the causality behind the thermodynamic behavior of indanone derivatives and establishes self-validating protocols for their empirical measurement.

Phase Transition Thermodynamics & Substituent Effects

The thermodynamic stability of an indanone ester is heavily dictated by its substituent groups. The indanone core consists of a fused benzene and cyclopentanone ring. When functionalized with carboxylate esters, methoxy groups, or alkyl chains, the molecule experiences significant shifts in its electron density and crystal lattice energy.

By measuring the standard molar enthalpies of formation (

Table 1: Summary of Phase Transition Enthalpies for Indanone Derivatives

Data synthesized from high-precision calorimetric studies[3][4].

| Compound | ||||

| 6-Methyl-1-indanone | 19.70 | 335.1 | 85.0 | -94.4 |

| 6-Methoxy-1-indanone | 25.50 | 380.6 | 99.9 | -219.1 |

| 5,6-Dimethoxy-1-indanone | ~28.1 | 392.4 | 115.2 | -371.4 (est.) |

Mechanistic Insights: The Logical Relationship of Substituent Effects

To predict the behavior of novel indanone carboxylic acid esters during crystallization or sublimation, we must map the thermodynamic impact of specific functional groups. The diagram below illustrates the causal relationship between structural additions and macroscopic thermodynamic properties.

Caption: Thermodynamic impact of functional group substitutions on the indanone core.

Self-Validating Experimental Protocols

A robust thermodynamic profile requires a self-validating experimental loop. We cannot rely on a single analytical technique; rather, we must cross-reference empirical calorimetric data with ab initio computational models (e.g., G3(MP2)//B3LYP) to ensure absolute accuracy[3].

Protocol 1: Determination of Enthalpy of Fusion via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the melting temperature and enthalpy of fusion. The causality here is straightforward: the integral of the heat flow peak during the solid-to-liquid transition directly correlates to the energy required to disrupt the specific intermolecular forces (e.g., dipole-dipole interactions of the ester moiety) within the crystal lattice.

-

Sample Preparation: Weigh 2.0 to 5.0 mg of the highly purified (>99.9%) indanone carboxylic acid ester into an aluminum crucible. Seal with a pierced lid to allow for off-gassing, preventing pressure-induced baseline artifacts.

-

Calibration: Calibrate the DSC using high-purity indium (

= 28.62 J/g, -

Thermal Cycle: Equilibrate the sample at 298.15 K. Apply a linear heating rate of 5 K/min up to 50 K above the anticipated melting point.

-

Data Extraction: Integrate the endothermic peak to yield

. The sharp onset temperature represents

Protocol 2: Gas-Phase Enthalpy of Formation via Static-Bomb Calorimetry

To determine the fundamental thermodynamic stability of the molecule, we measure the standard molar enthalpy of combustion (

-

Pelletization: Compress ~0.5 g of the indanone ester into a pellet to ensure a controlled, uniform burn rate.

-

Combustion: Place the pellet in a platinum crucible within the bomb reactor. Pressurize with high-purity oxygen (3.04 MPa). Ignite the sample electrically.

-

Temperature Logging: Monitor the temperature rise of the surrounding water jacket with a precision of

K. -

Sublimation & Gas-Phase Derivation: Standard DSC often fails to capture the slow kinetics of sublimation for high-molecular-weight esters. Therefore, use Calvet microcalorimetry or Knudsen effusion to measure the enthalpy of sublimation (

)[3]. -

Validation: Calculate the gas-phase enthalpy of formation:

. Compare this empirical value against G3(MP2)//B3LYP ab initio calculations. A deviation of < 4 kJ/mol validates both the sample purity and the experimental setup[3][5].

Caption: Thermodynamic characterization workflow for indanone derivatives.

Solubility Thermodynamics & Phase Equilibria

For process chemists scaling up indanone carboxylic acid esters, crystallization is the primary method of purification. The design of an optimal crystallization process relies entirely on solubility thermodynamics.

Recent studies on indanone derivatives (e.g., 5,6-dimethoxy-1-indanone) demonstrate that their dissolution in organic solvents is a spontaneous, entropy-driven mixing process[6]. The solubility capacity is highly dependent on solvent polarity and hydrogen-bonding capabilities. Experimental data reveals that esters and ketones exhibit a significantly higher dissolution capacity for indanone derivatives compared to alcohols[6].

To model this behavior for process scale-up, the empirical solubility data across a temperature gradient (e.g., 283.15 K to 323.15 K) should be correlated using the Non-Random Two-Liquid (NRTL) model or the modified Apelblat equation[6]. The NRTL model is particularly effective because it accounts for the local composition variations and the specific interactions between the indanone ester solute and the solvent molecules, providing the thermodynamic fundamentals required for industrial separation and purification.

Conclusion

The thermodynamic profiling of indanone carboxylic acid esters is a rigorous intersection of empirical calorimetry and computational chemistry. By understanding the causal relationships between substituent groups (like methoxy and carboxylate esters) and their macroscopic phase transition enthalpies, researchers can rationally design synthesis routes, optimize crystallization purifications, and predict the stability of these critical intermediates in pharmaceutical and materials science applications. Adhering to self-validating protocols ensures that the thermodynamic data generated is not just observational, but foundational.

References

- Understanding Organic Photovoltaic Materials Using Simple Thermal Analysis Methodologies. Annual Reviews.

- Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Form

- Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Comput

- Equilibrium Solubility Determination and Dissolution Property Analysis of 5,6-Dimethoxy-1-indanone in 15 Pure Solvents

- Phase Transition Enthalpy Measurements of Organic Compounds. An Update of Sublimation, Vaporization, and Fusion Enthalpies. AIP Publishing.

- Process Chemistry in the Pharmaceutical Industry. EPDF.

Sources

- 1. epdf.pub [epdf.pub]

- 2. annualreviews.org [annualreviews.org]

- 3. Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study | MDPI [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Revision and Extension of a Generally Applicable Group-Additivity Method for the Calculation of the Standard Heat of Combustion and Formation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester: A Detailed Application Note and Protocol

This comprehensive guide provides a detailed protocol for the synthesis of 5-Bromo-1-oxoindan-2-carboxylic acid methyl ester, a valuable intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the strategic considerations behind the chosen synthetic route, provide a step-by-step experimental procedure, and offer insights into the underlying chemical principles.

Introduction: The Significance of Substituted Indanones